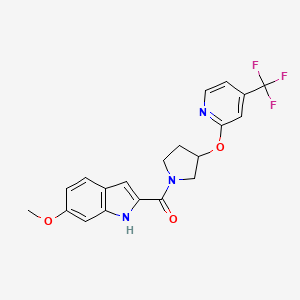
(6-methoxy-1H-indol-2-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The boronic acid intermediate undergoes a coupling reaction with 3-(hydroxypyrrolidin-1-yl)boronic acid to form the desired pyrrolidine linkage.
Incorporation of Trifluoromethyl Pyridine Moiety:
The trifluoromethyl pyridine derivative is introduced via an etherification reaction, using 4-(trifluoromethyl)pyridin-2-ol and a suitable leaving group.
Industrial Production Methods: The industrial production of this compound requires scalable reaction conditions and efficient purification techniques. Key methods include:
Utilizing continuous flow reactors for coupling reactions to enhance yield and purity.
Employing high-performance liquid chromatography (HPLC) for purification.
Optimizing reaction conditions to minimize by-products and increase overall yield.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form corresponding N-oxides, which can further react to form a variety of functionalized products.
Reduction: Reduction reactions on this compound typically target the pyrrolidine ring or the trifluoromethyl group, leading to simplified analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid) and other peroxides.
Reduction: Sodium borohydride or hydrogenation conditions using palladium or platinum catalysts.
Substitution: Lewis acids such as BF3·OEt2 (boron trifluoride etherate) or AlCl3 (aluminium chloride).
Major Products Formed:
Oxidized indole derivatives
Reduced analogues with modified pyrrolidine or trifluoromethyl groups
Substituted indole products with diverse functional groups
Chemistry:
Utilized as a building block in organic synthesis for constructing complex molecules.
Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
Studied for its potential as a fluorescent probe due to the indole ring's ability to absorb and emit light.
Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
Explored for its potential as a therapeutic agent, particularly in oncology and neuroscience.
Functions as a scaffold for designing enzyme inhibitors or receptor modulators.
Industry:
Employed in the synthesis of advanced materials, such as polymers and nanostructures.
Used in the development of agrochemicals and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-methoxy-1H-indol-2-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through a multi-step synthetic route. Key steps involve the functionalization of the indole nucleus, introduction of the pyrrolidine group, and the incorporation of the trifluoromethyl pyridine moiety.
Functionalization of Indole:
Starting from 6-methoxyindole, the 2-position is activated through a halogenation reaction, typically with bromine or iodine.
This is followed by a Suzuki coupling reaction to introduce a boronic acid derivative at the 2-position.
Mechanism of Action
Mechanism and Effects: The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties.
Molecular Targets and Pathways:
Targets kinases and other enzymes involved in cellular signaling pathways.
Modulates receptor activity in neurotransmission and hormone regulation.
Interacts with DNA and RNA, potentially affecting gene expression.
Comparison with Similar Compounds
(6-methoxy-1H-indol-2-yl)(3-((4-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(6-methoxy-1H-indol-2-yl)(3-((4-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(6-methoxy-1H-indol-2-yl)(3-((4-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Uniqueness: This compound stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. These features can enhance the compound's binding affinity and specificity, making it more effective in various applications compared to its analogues.
Conclusion: (6-methoxy-1H-indol-2-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a versatile compound with significant potential across multiple scientific disciplines. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study and industrial utility.
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3/c1-28-14-3-2-12-8-17(25-16(12)10-14)19(27)26-7-5-15(11-26)29-18-9-13(4-6-24-18)20(21,22)23/h2-4,6,8-10,15,25H,5,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKDPWPDPKKLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
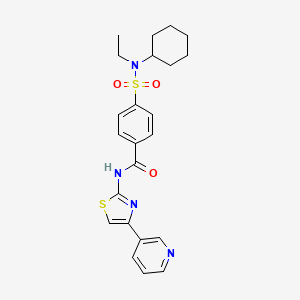

![tert-butyl N-[(3-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B2579969.png)
![2-({2-[(benzylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2579970.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2579973.png)

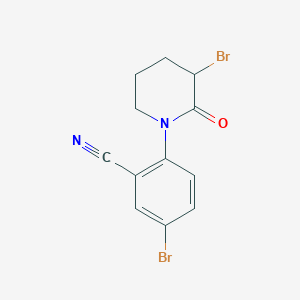
![3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2579979.png)
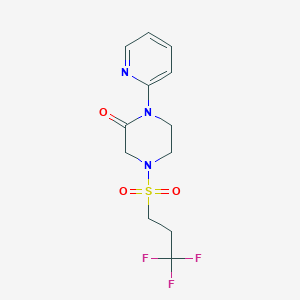

![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2579986.png)
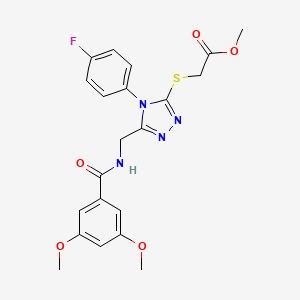
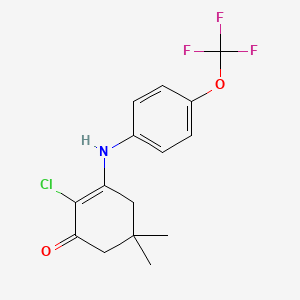
![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2579990.png)
